N,N-dimethylpropanethioamide

Vue d'ensemble

Description

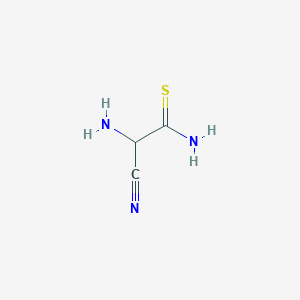

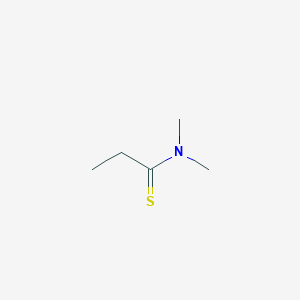

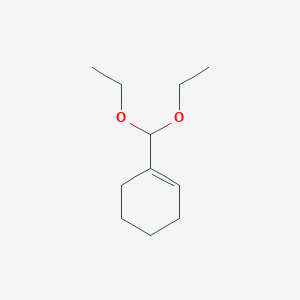

N,N-dimethylpropanethioamide is a chemical compound with the molecular formula C5H11NS . It has a molecular weight of 117.22 g/mol . The IUPAC name for this compound is N,N-dimethylpropanethioamide .

Molecular Structure Analysis

The molecular structure of N,N-dimethylpropanethioamide consists of a carbon chain with a sulfur atom and an amide group attached . The InChI code for this compound is 1S/C5H11NS/c1-4-5(7)6(2)3/h4H2,1-3H3 .Physical And Chemical Properties Analysis

N,N-dimethylpropanethioamide has a molecular weight of 117.22 g/mol . It has a topological polar surface area of 35.3 Ų and a complexity of 68.5 . The compound has a covalently-bonded unit count of 1 .Applications De Recherche Scientifique

Role in Organic Chemistry

N,N-Dimethylformamide (DMF) is primarily recognized as an aprotic solvent in chemical transformations in academic and industrial laboratories. However, it serves multiple roles beyond just being a solvent. It functions as a reagent, a catalyst, and a stabilizer in organic chemistry, making it a versatile chemical in various applications (Heravi, Ghavidel & Mohammadkhani, 2018).

Catalytic Pyrolysis Process

N,N-dimethylpropanamide (DMAA), synthesized using N,N-dimethylpropanethioamide as a raw material, is an important fine chemical widely used across multiple fields. Its synthesis involves catalytic pyrolysis, indicating N,N-dimethylpropanethioamide's significance in the production of DMAA, which has diverse industrial applications (Pu Zhong-wei, 2008).

Microbial Degradation in Wastewater Treatment

In the environmental sector, specifically in wastewater treatment, N,N-dimethylformamide is a target for microbial degradation. Strains like Paracoccus sp. DMF-3 have been isolated for their efficiency in degrading DMF, making them crucial in treating industrial wastewater containing DMF (Xu Zhou et al., 2018).

As a Multipurpose Reagent

N,N-Dimethylformamide and N,N-dimethylacetamide are used as multipurpose reagents. They contribute their H, C, N, and O atoms for synthesizing various compounds under different experimental conditions, highlighting their flexibility and utility in chemical synthesis (Le Bras & Muzart, 2018).

Pervaporation Separation in Industry

DMF is also integral in industries for extracting acetylene and fabricating polyacrylonitrile fibers. It's a starting material for various intermediates like esters and pyrimidines. The separation of DMF from aqueous solutions is critical in industries, and advances in pervaporation, a membrane-based separation process, have been significant in this context (Zhang et al., 2021).

Agricultural Applications

In agriculture, compounds like N,N-dimethylpropanethioamide may play a role in the development of herbicides and pesticides. For example, similar compounds have been shown to be effective in controlling annual and perennial grasses, indicating potential agricultural applications (Viste, Cirovetti & Horrom, 1970).

Propriétés

IUPAC Name |

N,N-dimethylpropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-4-5(7)6(2)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWQSDNKUVNQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=S)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60483092 | |

| Record name | AGN-PC-0NIAGQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5309-94-4 | |

| Record name | AGN-PC-0NIAGQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60483092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1,1'-(1-methylethylidene)bis[4-[2-(ethenyloxy)ethoxy]-](/img/structure/B3053250.png)

![[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3053258.png)